2-(4-ethoxyphenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Description
The compound 2-(4-ethoxyphenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide features a tetrahydroquinoline core substituted at the 1-position with a furan-2-carbonyl group and at the 6-position with an acetamide moiety bearing a 4-ethoxyphenyl substituent. Its molecular formula is inferred to be C₂₄H₂₅N₂O₄ (molecular weight ~405.47 g/mol), based on structural analogs reported in . The furan-2-carbonyl substituent introduces π-π stacking and hydrogen-bonding capabilities, which may modulate receptor-binding interactions.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-2-29-20-10-7-17(8-11-20)15-23(27)25-19-9-12-21-18(16-19)5-3-13-26(21)24(28)22-6-4-14-30-22/h4,6-12,14,16H,2-3,5,13,15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQCOHFZTLDVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s characteristics
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and modulating various biochemical processes. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Analogues from Screening Databases
- N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide (ID: G502-0095) Key Difference: Methoxy (-OCH₃) vs. ethoxy (-OCH₂CH₃) on the phenyl ring. Impact: The ethoxy group in the target compound increases lipophilicity (logP ~3.2 vs. Molecular Weight: 390.44 g/mol (vs. ~405.47 g/mol for the target compound) .
- 2-(4-Chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide Key Differences:
- Thiophene-2-carbonyl (C₅H₃SCO-) replaces furan-2-carbonyl.
- Chlorophenoxy (-O-C₆H₄Cl) replaces ethoxyphenyl. The chloro group enhances electron-withdrawing effects, which may reduce metabolic oxidation compared to ethoxy .
Tetrahydroisoquinoline-Based Analogues
Compounds from and share structural motifs with the target compound but are based on tetrahydroisoquinoline instead of tetrahydroquinoline:
- N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-acetamido-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (28a) Key Features: 3,4-Dimethoxyphenyl and benzylcarbamoyl substituents. Biological Activity: Acts as a selective antagonist for orexin receptors, with IC₅₀ values in the nanomolar range .
- N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (20) Key Features: Piperidinyl-ethoxy substituent at the 7-position. Impact: The basic piperidine group improves solubility at physiological pH, contrasting with the neutral ethoxyphenyl group in the target compound .
Tacrine-Coumarin Hybrids ()
- Pharmacological Insight : The acetamide bridge in these hybrids is critical for DNA intercalation, suggesting that substituents on the target compound’s acetamide (e.g., ethoxyphenyl) may similarly influence DNA-binding capacity.
Simplified Analogues
- N-(4-Ethoxyphenyl)acetamide Key Features: Lacks the tetrahydroquinoline-furan system. Data: Molecular weight 179.22 g/mol; used as a reference in GC/MS analyses .
Comparative Data Table
Biological Activity
2-(4-Ethoxyphenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide, also known as N-(4-ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide, is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure combines a tetrahydroquinoxaline core with an ethoxyphenyl group and a furan-2-carbonyl moiety, leading to diverse biological activities. This article reviews the compound's biological activity based on available research findings.
Molecular Characteristics
- Molecular Formula : C23H21N3O5
- Molecular Weight : 419.4 g/mol
- IUPAC Name : N-(4-ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide
Biological Activities
Preliminary studies indicate that compounds with similar structures may exhibit various biological activities such as:
- Antimicrobial Properties : The quinoxaline core is known for its ability to interact with enzymes and receptors, potentially inhibiting their activity against pathogens.
- Anticancer Activity : Research has shown that related compounds can inhibit tumor growth in various cancer cell lines. For example, compounds structurally similar to this compound have demonstrated selective cytotoxicity against human tumor cells .
- Anti-inflammatory Effects : The presence of specific functional groups may enhance the compound's ability to modulate inflammatory pathways.
Structure-Activity Relationship (SAR)
The structure of this compound suggests several mechanisms through which it may exert its biological effects:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : Its structural features allow for potential interactions with various biological receptors.
- Cellular Uptake : Modifications in lipophilicity due to the ethoxy group may enhance cellular uptake and bioavailability.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Techniques employed in these studies include:
- Molecular Docking : To predict binding affinities and orientations with target proteins.
- In Vitro Assays : To evaluate the biological responses in cell cultures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
